molecular formula C10H8N2O3 B068005 3-(2-Cyanoacetamido)benzoic acid CAS No. 178168-23-5

3-(2-Cyanoacetamido)benzoic acid

Cat. No.: B068005
CAS No.: 178168-23-5
M. Wt: 204.18 g/mol
InChI Key: WWKXOBNWVCCMHY-UHFFFAOYSA-N
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Description

3-[(Cyanoacetyl)amino]benzoic acid is an organic compound with the molecular formula C10H8N2O3 It is a derivative of benzoic acid, where the amino group is substituted with a cyanoacetyl group

Future Directions

Cyanoacetamide derivatives, including 3-[(Cyanoacetyl)amino]benzoic acid, have potential in evolving better chemotherapeutic agents. They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively as reactants to form a variety of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyanoacetyl)amino]benzoic acid typically involves the cyanoacetylation of 3-aminobenzoic acid. One common method is the reaction of 3-aminobenzoic acid with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-[(Cyanoacetyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyanoacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Cyanoacetyl)amino]benzoic acid is unique due to its cyanoacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(2-cyanoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKXOBNWVCCMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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